molecular formula C17H14BrN3O3 B3008074 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide CAS No. 899746-87-3

5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B3008074
CAS No.: 899746-87-3
M. Wt: 388.221
InChI Key: CZOSMQZCYNLQQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the radical bromination of a precursor compound followed by coupling reactions to introduce the pyridazinyl and phenyl groups. Specific conditions such as the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux are often employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan compounds.

Scientific Research Applications

5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness

5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the ethoxypyridazinyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-2-23-16-9-6-13(20-21-16)11-4-3-5-12(10-11)19-17(22)14-7-8-15(18)24-14/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOSMQZCYNLQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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